![molecular formula C16H15ClN2O3S B10976565 4-{[(2-chlorophenyl)sulfonyl]amino}-N-cyclopropylbenzamide](/img/structure/B10976565.png)
4-{[(2-chlorophenyl)sulfonyl]amino}-N-cyclopropylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Chlorobenzenesulfonamido)-N-cyclopropylbenzamide is a synthetic organic compound that belongs to the class of benzenesulfonamide derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The compound’s structure features a chlorobenzenesulfonamide moiety attached to a cyclopropylbenzamide group, which contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chlorobenzenesulfonamido)-N-cyclopropylbenzamide typically involves multiple steps, starting with the preparation of the chlorobenzenesulfonamide intermediate. This intermediate is then reacted with a cyclopropylbenzamide derivative under specific conditions to yield the final product .
-
Preparation of Chlorobenzenesulfonamide Intermediate
Reagents: 2-chlorobenzenesulfonyl chloride, ammonia or an amine.
Conditions: The reaction is carried out in an organic solvent such as dichloromethane or chloroform, at low temperatures (0-5°C) to control the exothermic reaction.
-
Coupling with Cyclopropylbenzamide
Reagents: Cyclopropylbenzamide, base (e.g., triethylamine), coupling agent (e.g., EDCI or DCC).
Conditions: The reaction is typically performed in an organic solvent like DMF or DMSO, at room temperature or slightly elevated temperatures (25-50°C).
Industrial Production Methods
Industrial production of 4-(2-chlorobenzenesulfonamido)-N-cyclopropylbenzamide may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2-Chlorobenzenesulfonamido)-N-cyclopropylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.
Substitution: The chlorobenzene ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are performed in dry solvents like ether or THF, under inert atmosphere.
Substitution: Nucleophiles (amines, thiols), base (e.g., NaOH or KOH); reactions are conducted in polar solvents like ethanol or water, at room temperature or slightly elevated temperatures.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Scientific Research Applications
4-(2-Chlorobenzenesulfonamido)-N-cyclopropylbenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2-chlorobenzenesulfonamido)-N-cyclopropylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, its inhibition of carbonic anhydrase IX (CA IX) is achieved through binding to the active site of the enzyme, thereby preventing its catalytic activity. This inhibition disrupts the pH regulation in cancer cells, leading to reduced cell proliferation and increased apoptosis .
Comparison with Similar Compounds
4-(2-Chlorobenzenesulfonamido)-N-cyclopropylbenzamide can be compared with other benzenesulfonamide derivatives, such as:
4-(2-Chlorobenzenesulfonamido)phenylacetamide: Similar structure but with an acetamide group instead of a cyclopropylbenzamide group.
4-(2-Chlorobenzenesulfonamido)phenylthiazole: Contains a thiazole ring, showing enhanced anticancer activity due to the additional heterocyclic moiety.
4-(2-Chlorobenzenesulfonamido)phenylmethylamine: Features a methylamine group, used in the synthesis of various pharmaceuticals and agrochemicals.
The uniqueness of 4-(2-chlorobenzenesulfonamido)-N-cyclopropylbenzamide lies in its cyclopropylbenzamide moiety, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H15ClN2O3S |
|---|---|
Molecular Weight |
350.8 g/mol |
IUPAC Name |
4-[(2-chlorophenyl)sulfonylamino]-N-cyclopropylbenzamide |
InChI |
InChI=1S/C16H15ClN2O3S/c17-14-3-1-2-4-15(14)23(21,22)19-13-7-5-11(6-8-13)16(20)18-12-9-10-12/h1-8,12,19H,9-10H2,(H,18,20) |
InChI Key |
ULZXUBOHNUJRAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-ethyl-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)butanamide](/img/structure/B10976494.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B10976501.png)
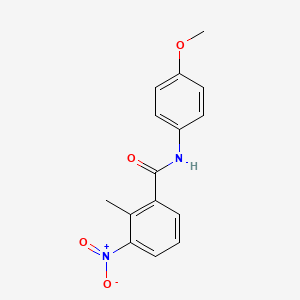
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(4-methylpiperidin-1-yl)propan-2-yl]acetamide](/img/structure/B10976528.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-3,4-difluorobenzenesulfonamide](/img/structure/B10976533.png)
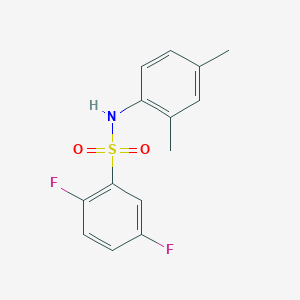
![1-[(2,4-dimethylphenyl)sulfonyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B10976539.png)
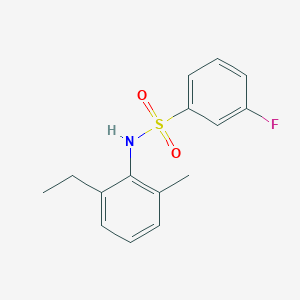
![2,4-dimethoxy-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B10976541.png)
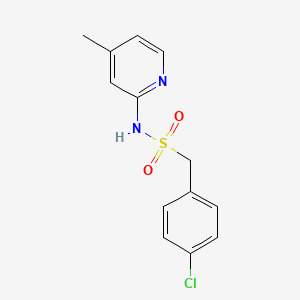
![ethyl 3-methyl-5-{[4-(propan-2-yl)phenyl]amino}-1H-pyrazole-4-carboxylate](/img/structure/B10976555.png)
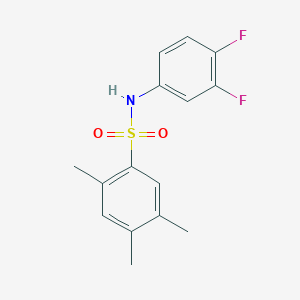
![3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[1-(morpholin-4-yl)propan-2-yl]propanamide](/img/structure/B10976559.png)
![2-chloro-N-[1-(pyridin-3-yl)ethyl]benzenesulfonamide](/img/structure/B10976563.png)
